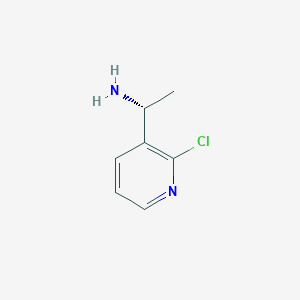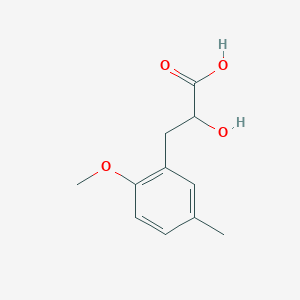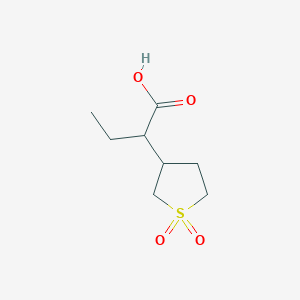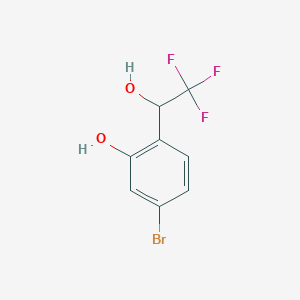
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, with a 2,4,5-trimethoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with a cyclopropyl Grignard reagent to form the corresponding alcohol, which is then converted to the amine through reductive amination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic effects, particularly in the context of its structural similarity to other bioactive compounds, is ongoing.
Industry: Its unique properties may be leveraged in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various biological targets, including enzymes and receptors, potentially leading to a range of biological effects. The cyclopropyl group may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trimethoxyphenethylamine: This compound shares the trimethoxyphenyl group but has an ethylamine moiety instead of a cyclopropyl group.
2,4,5-Trimethoxyamphetamine: Similar in structure but with an amphetamine backbone.
2,4,5-Trimethoxybenzylamine: Contains the same trimethoxyphenyl group but with a benzylamine moiety.
Uniqueness
(2-(2,4,5-Trimethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
[2-(2,4,5-trimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-6-13(17-3)12(16-2)5-10(11)9-4-8(9)7-14/h5-6,8-9H,4,7,14H2,1-3H3 |
Clave InChI |
FGOCTTJENQYEJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C2CC2CN)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)


![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)

